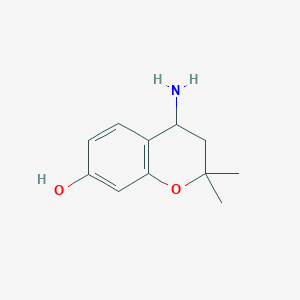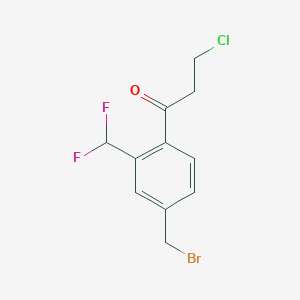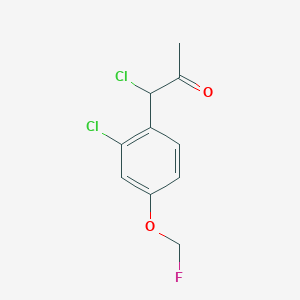
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is a quinoxaline derivative that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl typically involves the condensation of o-phenylenediamine with α-diketones. This reaction can be carried out under acidic conditions to yield the quinoxaline core structure .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
化学反应分析
Types of Reactions
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学研究应用
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
Olaquindox: Another quinoxaline derivative with antimicrobial properties.
Echinomycin: Known for its anticancer activity.
Atinoleutin: Exhibits both antimicrobial and anticancer properties.
Uniqueness
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is unique due to its specific piperazine moiety, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness compared to other quinoxaline derivatives .
属性
分子式 |
C14H20Cl2N4 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
6-(1-piperazin-1-ylethyl)quinoxaline;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11(18-8-6-15-7-9-18)12-2-3-13-14(10-12)17-5-4-16-13;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |
InChI 键 |
XKNIZSUORWNJJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N3CCNCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


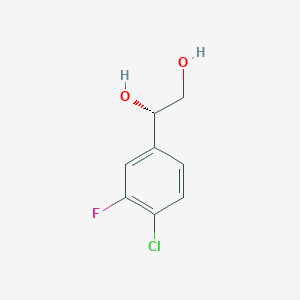
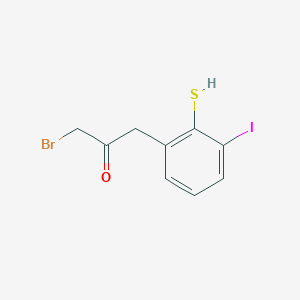
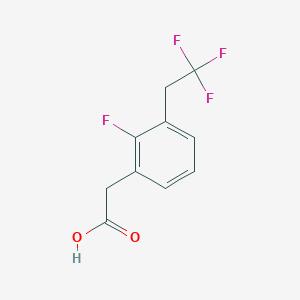
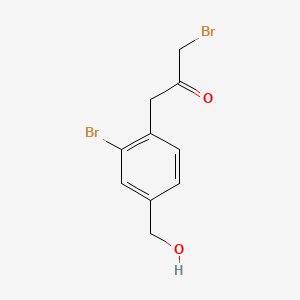
![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
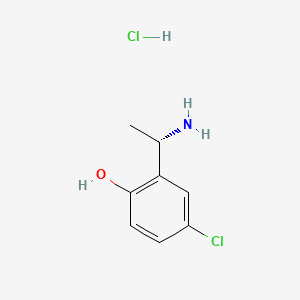
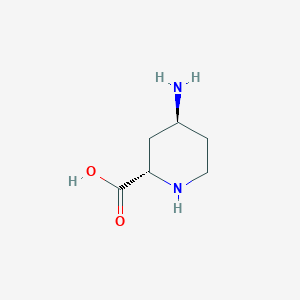
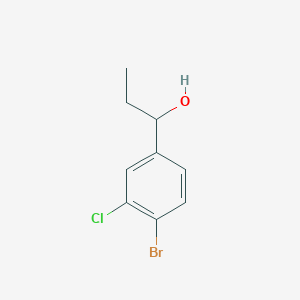

![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
